Technical Whitepaper: Physicochemical Profiling of 1-(2-Methoxyethyl)piperidine-4-carbaldehyde
Technical Whitepaper: Physicochemical Profiling of 1-(2-Methoxyethyl)piperidine-4-carbaldehyde
Executive Summary
1-(2-Methoxyethyl)piperidine-4-carbaldehyde (CAS 342435-23-8) is a specialized heterocyclic building block extensively utilized in medicinal chemistry. Structurally, it features a piperidine core functionalized with a formyl group at the C4 position and a methoxyethyl tail at the N1 position. This bifunctionality makes it a critical intermediate for synthesizing G-protein coupled receptor (GPCR) ligands, particularly in the development of muscarinic and opioid receptor modulators where the piperidine ring serves as a primary pharmacophore.
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthetic pathways, and rigorous handling protocols required to mitigate its inherent instability toward oxidation.
Chemical Identity & Structural Analysis[1][2][3]
The compound exists as a secondary amine derivative where the basicity of the nitrogen is modulated by the ethylene linker and the distal ether oxygen. The C4-aldehyde moiety is the reactive center for reductive aminations or Wittig olefinations.
| Parameter | Data |
| IUPAC Name | 1-(2-Methoxyethyl)piperidine-4-carbaldehyde |
| Common Synonyms | 1-(2-methoxyethyl)-4-formylpiperidine; 4-Formyl-1-(2-methoxyethyl)piperidine |
| CAS Number | 342435-23-8 |
| Molecular Formula | C₉H₁₇NO₂ |
| SMILES | COCCN1CCC(CC1)C=O[1][2] |
| InChI Key | MXOCNXUPXVNEIJ-UHFFFAOYSA-N |
| Molecular Weight | 171.24 g/mol |
Physicochemical Properties Matrix
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) essential for formulation and reaction planning.
Core Physical Data
| Property | Value / Range | Technical Context |
| Physical State | Liquid | Colorless to pale yellow oil. Viscosity increases upon degradation. |
| Boiling Point | ~95–100 °C @ 1 mmHg | High vacuum required for distillation to prevent thermal decomposition. |
| Density | 1.02 ± 0.05 g/cm³ | Slightly denser than water; biphasic separation in aqueous workups is distinct. |
| Solubility | DCM, MeOH, EtOAc, THF | Miscible in most polar organic solvents. Moderate water solubility due to ether/amine polarity. |
| pKa (Base) | 8.6 ± 0.5 (Predicted) | The tertiary amine is protonatable; can be extracted into acidic aqueous layers (pH < 4). |
| LogP | 0.5 – 0.8 | Lipophilicity is low; compound resides at the water-organic interface if pH is not controlled. |
Stability Profile
The aldehyde functionality at C4 is prone to two primary degradation pathways:
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Aerobic Oxidation: Rapid conversion to 1-(2-methoxyethyl)piperidine-4-carboxylic acid upon exposure to air.
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Self-Polymerization: Aldol-type condensations can occur if stored neat at room temperature without stabilizers.
Synthetic Pathways & Reaction Logic
To ensure high purity, the synthesis of 1-(2-Methoxyethyl)piperidine-4-carbaldehyde is best approached via the reduction of a precursor ester rather than direct alkylation of the aldehyde, which often leads to side reactions.
Preferred Route: Ester Reduction
This protocol minimizes the handling time of the labile aldehyde.
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Step 1: N-Alkylation. Ethyl isonipecotate is alkylated with 1-bromo-2-methoxyethane using K₂CO₃ in acetonitrile.
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Step 2: Controlled Reduction. The resulting ester is reduced to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at -78°C.
Why this route?
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Selectivity: DIBAL-H at low temperature stops at the aldehyde stage.
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Purification: The intermediate ester is stable and can be distilled or chromatographed easily, ensuring the final reduction yields a clean product.
Visualization of Synthetic Logic
Figure 1: Comparative synthetic flow. The ester route provides a stable "stopping point" for purification before the final sensitive reduction step.
Handling, Storage, and Safety Protocols
Due to the reactive nature of the aldehyde and the basicity of the piperidine, strict protocols are required to maintain reagent integrity.
Storage Requirements
-
Temperature: Store at -20°C .
-
Atmosphere: Must be stored under Argon or Nitrogen .
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Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.
Handling Workflow (Decision Tree)
Figure 2: Quality control workflow. Discoloration indicates oxidation to the carboxylic acid or polymerization.
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
Applications in Drug Discovery[11][12]
The 1-(2-methoxyethyl)piperidine moiety acts as a versatile "linker" in medicinal chemistry.
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Solubility Enhancement: The ether oxygen in the ethyl tail disrupts crystal packing and increases aqueous solubility compared to a simple ethyl or benzyl group.
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Pharmacophore Spacing: The piperidine-4-carbaldehyde provides a rigid geometry. When reacted via reductive amination, it spaces the new amine exactly 3-4 bonds away from the piperidine nitrogen, a "magic distance" often found in neuroactive drugs (e.g., Donepezil analogs).
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Metabolic Stability: The methoxyethyl group is generally more metabolically stable than a simple alkyl chain, which might undergo rapid hydroxylation.
References
-
Sigma-Aldrich. 1-(2-Methoxyethyl)piperidine-4-carbaldehyde Product Specification. Retrieved from
-
PubChem. Compound Summary: Methyl 1-(2-methoxyethyl)piperidine-4-carboxylate (Analogous Ester). Retrieved from
-
Fisher Scientific. Safety Data Sheet: Piperidine Derivatives. Retrieved from
-
ChemicalBook. 1-(2-Methoxyethyl)piperidine-4-carbaldehyde Properties and Suppliers. Retrieved from
Sources
- 1. PubChemLite - 1-(2-methylpropyl)piperidine-4-carbaldehyde (C10H19NO) [pubchemlite.lcsb.uni.lu]
- 2. prepchem.com [prepchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. 1-Methylpiperidine-4-carbaldehyde | C7H13NO | CID 12535228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lgcstandards.com [lgcstandards.com]
